N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
Starting Materials: Methylating agents such as methyl iodide.
Reaction Conditions: Typically performed under basic conditions using a strong base like sodium hydride or potassium carbonate.
Attachment of the 3,4-Dimethylphenyl Group
Starting Materials: 3,4-dimethylphenylamine.
Reaction Conditions: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Formation of the Carboxamide Group
Starting Materials: Carboxylic acid derivatives or acyl chlorides.
Reaction Conditions: Amidation reactions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with regulatory standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyridazine Core
Starting Materials: 2-aminopyridine and an appropriate aldehyde or ketone.
Reaction Conditions: Cyclization reactions often facilitated by acidic or basic catalysts under reflux conditions.
Example Reaction: Condensation of 2-aminopyridine with a diketone to form the imidazo[1,2-b]pyridazine ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed under acidic or basic conditions.
Products: Oxidation of the methyl groups to form carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of the carboxamide group to form amines or alcohols.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles.
Conditions: Often performed under mild conditions with catalysts.
Products: Substitution of hydrogen atoms on the aromatic ring or the imidazo[1,2-b]pyridazine core.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalyzed reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.
Cell Signaling: Modulates signaling pathways in cellular studies.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting various diseases.
Anticancer Activity: Exhibits cytotoxic effects against certain cancer cell lines.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-5-carboxamide
- N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group at the 6th position of the imidazo[1,2-b]pyridazine ring differentiates it from other similar compounds, potentially leading to distinct interactions with biological targets and unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-13(8-11(10)2)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINKQQQOSLNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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